

Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Inobrodib		
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Abstract

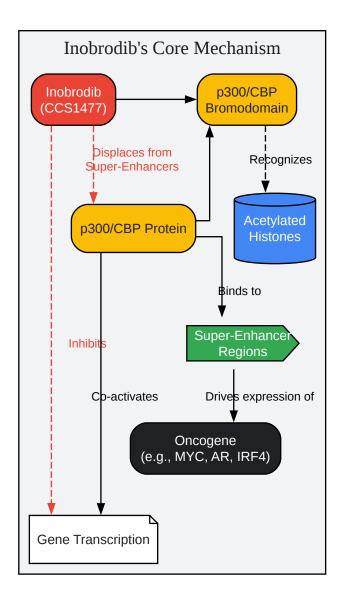
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the bromodomains of the homologous histone acetyltransferases (HATs), p300 (also known as EP300) and CREB-binding protein (CBP).[1][2] [3] These proteins are critical transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[3][4] By targeting the conserved bromodomain of p300/CBP, Inobrodib disrupts the acetylation of histones and other proteins, thereby preventing the co-activation of key oncogenic transcription factors.[3][4] This guide provides an in-depth technical overview of Inobrodib, summarizing its mechanism of action, quantitative data, experimental methodologies, and its impact on key signaling pathways relevant to cancer biology.

Mechanism of Action

Inobrodib selectively binds to the bromodomains of p300 and CBP, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][5] This binding event displaces p300/CBP from chromatin, particularly at super-enhancer regions that are critical for the high-level expression of oncogenes.[1] Unlike degraders (e.g., PROTACs), **Inobrodib** does not lead to the loss of p300/CBP proteins but rather relocates them away from these key regulatory regions.[1] This targeted displacement leads to the downregulation of



critical cancer-driving genes, including those regulated by the androgen receptor (AR), MYC, and interferon regulatory factor 4 (IRF4).[1][5][6]



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Caption: **Inobrodib** binds to the p300/CBP bromodomain, preventing its recruitment to superenhancers and subsequent co-activation of oncogene transcription.



Quantitative Data

The following tables summarize the key quantitative data for **Inobrodib** from preclinical studies.

Table 1: Binding Affinity and Cellular Potency

Target	Binding Assay (Kd, nM)	Cellular Assay (IC50, nM)	Selectivity (fold vs. BRD4)	Reference
p300	1.3	19 (in-cell BRET)	~170	[2][7][8]
СВР	1.7	Not Reported	~130	[2][7][8]
BRD4	222	1060 (in-cell BRET)	-	[2][7][8]

Table 2: In Vitro Anti-proliferative Activity

Cell Line (Cancer Type)	IC50 (nM)	Key Features	Reference
VCaP (Prostate)	< 100	Express AR-FL and AR-V7	[7][8]
22Rv1 (Prostate)	< 100	Express AR-FL and AR-V7	[7][8]
LNCaP95 (Prostate)	< 100	Express AR-FL and AR-V7	[7][8]
Multiple Myeloma, AML, Lymphoma cell lines	Submicromolar	-	[9][10]

Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Model (22Rv1)



Dosage	Schedule	Outcome	Reference
10 mg/kg	Daily (QD), oral gavage	Tumor growth suppression	[7][8]
20 mg/kg	Daily (QD), oral gavage	Tumor growth suppression	[7][8]
30 mg/kg	Every other day (QOD), oral gavage	Tumor growth suppression	[7][8]

Table 4: Clinical Trial Data (NCT04068597) in

Relapsed/Refractory Multiple Myeloma (RRMM)

Treatment	Patient Population	Response Rate	Reference
Inobrodib Monotherapy (35mg BD, 4 days on/3 days off)	Heavily pre-treated RRMM	33.3% Objective Response Rate (3/9 evaluable patients)	[11]
Inobrodib (25mg or 35mg BD, 4 days on/3 days off) + Pomalidomide + Dexamethasone	Heavily pre-treated, triple-class refractory RRMM	72% ≥ Minimal Response (MR)	[12][13]
Inobrodib (35mg) + Pomalidomide + Dexamethasone	Heavily pre-treated, triple-class refractory RRMM	67% Overall Response Rate (ORR)	[12]

Key Signaling Pathways Modulated by Inobrodib Androgen Receptor (AR) Signaling

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of disease progression. p300/CBP are crucial co-activators for both full-length AR (AR-FL) and its splice variants (AR-SV). **Inobrodib** disrupts the p300/CBP-AR

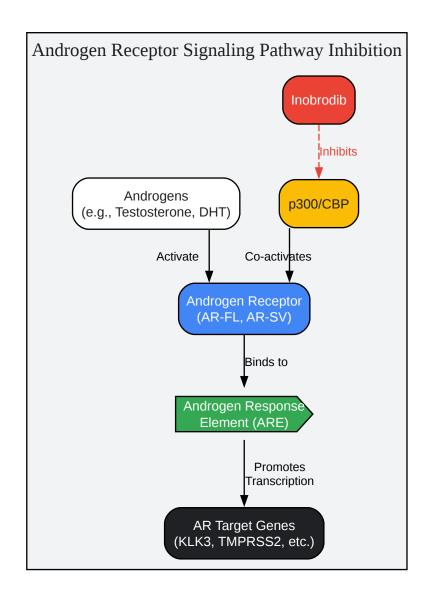




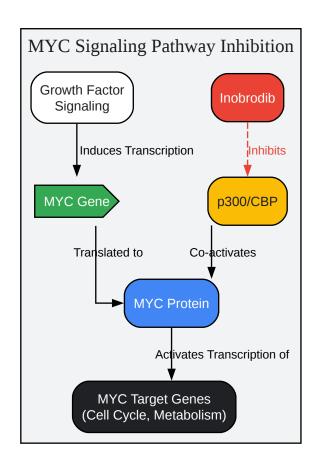


interaction, leading to the downregulation of AR target genes such as KLK2, KLK3 (PSA), and TMPRSS2.[7][8]

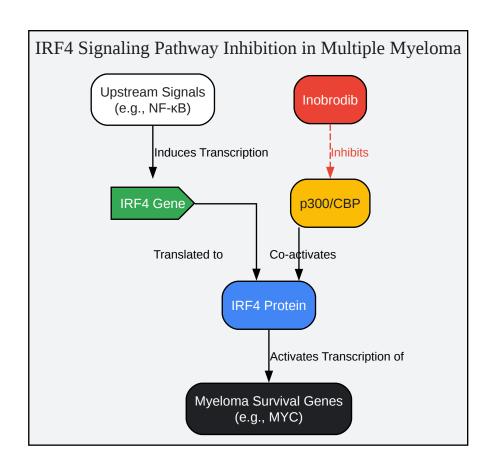














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- To cite this document: BenchChem. [Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#p300-cbp-bromodomain-inhibition-by-inobrodib]

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